1-Chloro-2-methoxy-3,4-dimethylbenzene
Description
Properties
Molecular Formula |
C9H11ClO |
|---|---|
Molecular Weight |
170.63 g/mol |
IUPAC Name |
1-chloro-2-methoxy-3,4-dimethylbenzene |
InChI |
InChI=1S/C9H11ClO/c1-6-4-5-8(10)9(11-3)7(6)2/h4-5H,1-3H3 |
InChI Key |
CHWWMKXPJMPXNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)Cl)OC)C |
Origin of Product |
United States |
Preparation Methods
Reaction Procedure
Step 1: Lithiation
The starting compound, 1,2-dimethoxy-3,4-dimethylbenzene (or a closely related derivative), is dissolved in anhydrous ether or 1,2-dimethoxyethane under inert atmosphere.
A slight excess of n-butyllithium is added dropwise at low temperature (around 5°C to -70°C) to generate the aryllithium intermediate at the position ortho to the methoxy group. The mixture is stirred for 1 to 16 hours, sometimes heated under reflux for complete lithiation.Step 2: Chlorination
The lithiated intermediate is then treated with a chlorinating agent such as N-chlorosuccinimide, chlorine gas, or polychloroalkanes (e.g., hexachloroethane). The reaction mixture is allowed to warm to room temperature and stirred overnight to ensure complete chlorination.Step 3: Workup and Purification
The reaction mixture is cooled, quenched with water or dilute hydrochloric acid, and extracted with an organic solvent such as ether or toluene. The organic layer is washed with brine or sodium chloride solution, dried over anhydrous magnesium sulfate or potassium carbonate, filtered, and concentrated.
The crude product is purified by recrystallization from hexane or by column chromatography.
Yields and Physical Data
- Yields for similar chlorination reactions range from 50% to 72% depending on reaction conditions and substrates.
- Melting points and purity are confirmed by recrystallization and chromatographic analysis.
| Parameter | Details |
|---|---|
| Lithiation solvent | Diethyl ether, 1,2-dimethoxyethane |
| Lithiation reagent | n-Butyllithium (slight excess) |
| Chlorinating agents | N-Chlorosuccinimide, chlorine, hexachloroethane |
| Reaction temperature | -70°C to room temperature |
| Reaction time | 1–16 hours lithiation; overnight chlorination |
| Workup solvents | Water, ether, toluene |
| Drying agent | Anhydrous magnesium sulfate or potassium carbonate |
| Purification | Recrystallization (hexane), column chromatography |
| Typical yield | 50–72% |
This method provides high regioselectivity and is adaptable to various substituted methoxy-dimethylbenzenes.
Alternative Electrophilic Aromatic Substitution (EAS) Method
Another classical approach is direct chlorination of 2-methoxy-3,4-dimethylbenzene under controlled conditions.
Reaction Conditions
- Chlorination is conducted using chlorine gas or N-chlorosuccinimide in the presence of a Lewis acid catalyst such as ferric chloride or aluminum chloride.
- The reaction temperature is carefully maintained at low to moderate levels (0–25°C) to avoid over-chlorination or side reactions.
- The presence of electron-donating methoxy and methyl groups directs the chlorination to the desired position.
Workup and Purification
- After reaction completion, the mixture is quenched with water.
- Organic extraction is performed using solvents like dichloromethane or ethyl acetate.
- The organic phase is washed, dried, and concentrated.
- Purification is achieved via column chromatography or recrystallization.
Yield and Considerations
- Yields vary widely depending on reaction control but typically range between 40% and 65%.
- This method is simpler but less regioselective compared to lithiation-chlorination.
Related Synthetic Routes and Analogous Compounds
While direct literature on 1-chloro-2-methoxy-3,4-dimethylbenzene is limited, synthesis of structurally similar compounds such as 2-chloro-1,3-dimethoxybenzene and 1-chloro-3-methoxy-2-nitrobenzene provides valuable insights.
- For example, 2-chloro-1,3-dimethoxybenzene is prepared by lithiation of 1,3-dimethoxybenzene followed by chlorination with hexachloroethane, yielding 50–71.5% product after recrystallization.
- 1-Chloro-3-methoxy-2-nitrobenzene synthesis involves diazotization of 3-methoxy-2-nitroaniline followed by Sandmeyer reaction with copper(II) chloride, achieving 66% yield.
These related methods highlight the utility of lithiation and electrophilic substitution for chloro-methoxy aromatic compounds.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Purification Method | Notes |
|---|---|---|---|---|---|
| Directed Lithiation + Chlorination | 1,2-Dimethoxy-3,4-dimethylbenzene or analog | n-Butyllithium (5°C to -70°C), N-chlorosuccinimide, hexachloroethane | 50–72 | Recrystallization (hexane), chromatography | High regioselectivity, mild conditions |
| Electrophilic Aromatic Substitution | 2-Methoxy-3,4-dimethylbenzene | Chlorine gas or N-chlorosuccinimide, Lewis acid catalyst (FeCl3, AlCl3) | 40–65 | Column chromatography, recrystallization | Simpler but less selective |
| Diazotization + Sandmeyer (Analogous) | 3-Methoxy-2-nitroaniline (analog) | Sodium nitrite, HCl, CuCl2, 0–20°C | ~66 | Extraction, drying, evaporation | Used for nitro-substituted analogs |
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-methoxy-3,4-dimethylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The methoxy and methyl groups can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions:
Nitration: Nitric acid (HNO3) and sulfuric acid (H2SO4) are commonly used for nitration reactions.
Sulfonation: Sulfuric acid (H2SO4) is used for sulfonation.
Halogenation: Halogens (e.g., bromine, iodine) in the presence of catalysts like iron or aluminum halides.
Nucleophilic Substitution: Sodium hydroxide (NaOH) or other strong bases can be used for nucleophilic substitution.
Major Products:
Nitration: 1-Chloro-2-methoxy-3,4-dimethyl-5-nitrobenzene.
Sulfonation: 1-Chloro-2-methoxy-3,4-dimethyl-5-sulfonic acid.
Halogenation: 1-Chloro-2-methoxy-3,4-dimethyl-5-bromobenzene.
Scientific Research Applications
1-Chloro-2-methoxy-3,4-dimethylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It may be used in studies involving the interaction of aromatic compounds with biological systems.
Industry: Used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 1-chloro-2-methoxy-3,4-dimethylbenzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound acts as an electron-rich aromatic system that can attract electrophiles. The methoxy group is an electron-donating group, enhancing the reactivity of the benzene ring towards electrophiles. The chlorine atom, being an electron-withdrawing group, can influence the regioselectivity of the reactions .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs and their substituent patterns are summarized below:
Key Observations :
- Electronic Effects : The chlorine atom (electron-withdrawing) and methoxy group (electron-donating via resonance) in the target compound create a polarized aromatic system. In contrast, nitro groups (e.g., in ’s compound) strongly deactivate the ring .
- This contrasts with 1-isopropyl-2-methoxy-4-methylbenzene, where the bulky isopropyl group further limits accessibility .
Physical and Chemical Properties
While explicit data for the target compound is unavailable, inferences can be drawn from analogs:
- Boiling/Melting Points : Xylenes (simple dimethylbenzenes, ) have lower boiling points (138–144°C for p-xylene) compared to substituted derivatives. The addition of chlorine and methoxy groups likely increases polarity and boiling points .
- Solubility : Methoxy and chloro groups enhance solubility in polar solvents (e.g., acetone, DCM) compared to purely hydrocarbon analogs like 2-benzyl-1,4-dimethylbenzene .
Reactivity and Stability
- Catalytic Stability : 1-Iodo-2,4-dimethylbenzene () demonstrated 70% recovery under fluorination conditions, suggesting stability in catalytic cycles. The target compound’s chloro group may reduce reactivity compared to iodo analogs, while methoxy groups could stabilize intermediates via resonance .
- Oxidative Sensitivity: Compounds with methoxy and amino groups (e.g., ’s hair dye intermediate) are prone to oxidation. The target’s lack of amino groups may improve stability under oxidative conditions .
Spectral Characteristics
- IR Spectroscopy : Aromatic C-H stretching in 2-benzyl-1,4-dimethylbenzene occurs at ~3025 cm⁻¹, while methoxy C-O stretches typically appear at ~1250 cm⁻¹. The target compound’s IR spectrum would similarly show aromatic and methoxy signals .
- UV-Vis Spectroscopy : Substituted benzenes like 2-benzyl-1,4-dimethylbenzene absorb at λmax = 277.8 nm. Electron-withdrawing chlorine in the target may cause a bathochromic shift compared to methyl-only analogs .
Q & A
Basic Research Questions
Q. What analytical techniques are most effective for characterizing the substitution pattern and purity of 1-chloro-2-methoxy-3,4-dimethylbenzene?
- Methodological Answer : Combine 1H/13C NMR to resolve coupling patterns and confirm substituent positions. For example, methoxy (-OCH3) protons appear as singlets in 1H NMR, while chlorine and methyl groups influence chemical shifts. IR spectroscopy identifies functional groups (e.g., C-O stretching at ~1250 cm⁻¹ for methoxy). GC-MS confirms molecular weight and purity. Comparative studies on isomers like 1-chloro-2,4-dimethylbenzene highlight the importance of DEPT experiments to distinguish methyl groups .
Q. What synthetic strategies are used to introduce methoxy and chloro groups into aromatic systems like 1-chloro-2-methoxy-3,4-dimethylbenzene?
- Methodological Answer : Methoxy groups are typically introduced via nucleophilic aromatic substitution (e.g., using NaOMe) or Friedel-Crafts alkylation (for methyl groups). Chlorination can occur via electrophilic substitution (Cl2/FeCl3) or Sandmeyer reactions if diazonium intermediates are feasible. Reaction optimization (e.g., solvent polarity, temperature) is critical; continuous flow reactors improve yield for similar chlorinated aromatics .
Q. How do steric and electronic effects of substituents influence the physical properties (e.g., melting point, solubility) of this compound?
- Methodological Answer : The 3,4-dimethyl groups increase steric hindrance, reducing solubility in polar solvents. Methoxy groups enhance solubility via dipole interactions. Compare with analogs like 1-chloro-4-fluorobenzene, where electronegative substituents lower boiling points. Experimental data for similar compounds (e.g., density: 0.975 g/cm³ for 3,4-dimethylaniline) provide benchmarks .
Advanced Research Questions
Q. How can computational chemistry predict regioselectivity in electrophilic substitution reactions of 1-chloro-2-methoxy-3,4-dimethylbenzene?
- Methodological Answer : Density Functional Theory (DFT) calculates electron density maps to identify reactive sites. For example, methoxy groups are ortho/para-directing, but steric hindrance from 3,4-dimethyl groups may favor para substitution. Studies on 2-chloro-1-ethynyl-4-methoxybenzene show how substituent electronic effects override steric factors in some cases .
Q. What strategies resolve contradictions in reported reaction yields for derivatives of this compound?
- Methodological Answer : Use controlled kinetic studies to isolate variables (e.g., temperature, catalyst loading). Isotopic labeling (e.g., deuterated solvents) can track byproduct formation. For example, discrepancies in oxidation yields of methyl groups (to carboxylic acids) in 1-chloro-2,4-dimethylbenzene were resolved by optimizing KMnO4 concentration .
Q. How does the substitution pattern affect biological activity compared to structural analogs?
- Methodological Answer : Compare cytotoxicity or antimicrobial activity with isomers (e.g., 1-chloro-3,5-dimethylbenzene) via structure-activity relationship (SAR) studies . For 1-chloro-2,4-dimethylbenzene, the 2,4-substitution pattern showed higher cytotoxicity in breast cancer cells than other isomers, suggesting positional effects dominate .
Q. What catalytic systems improve efficiency in cross-coupling reactions involving this compound?
- Methodological Answer : Palladium/copper catalysts enable Suzuki-Miyaura couplings with aryl boronic acids. For example, 1-iodo-3,4-dimethylbenzene undergoes trifluoromethylation with CuI catalysts. Optimize ligand design (e.g., phosphine ligands) to mitigate steric hindrance from methyl groups .
Methodological Notes
- Spectroscopic Challenges : Overlapping signals in NMR (e.g., methyl groups at 3,4-positions) require advanced techniques like 2D-COSY or NOESY .
- Retrosynthetic Planning : AI-driven tools (e.g., Pistachio/Reaxys databases ) propose routes prioritizing minimal steps and high atom economy for similar halogenated aromatics .
- Safety Protocols : Follow guidelines for handling chlorinated aromatics (e.g., TCI America’s SDS), including fume hood use and waste disposal compliance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
